[4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol
Description
[4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol is a furan-derived alcohol characterized by a substituted furan ring with methyl groups at the 4- and 5-positions, an isopropyl group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 3-position. The compound’s structure suggests moderate lipophilicity due to its alkyl substituents, while the furan oxygen and hydroxyl group may contribute to polar interactions.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4,5-dimethyl-2-propan-2-ylfuran-3-yl)methanol |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-9(5-11)7(3)8(4)12-10/h6,11H,5H2,1-4H3 |
InChI Key |
ZUBMGWYWWMQDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1CO)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and isopropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base like sodium hydride to deprotonate the furan ring, followed by the addition of isopropyl bromide to introduce the isopropyl group.
Methanol Group Introduction:
Industrial Production Methods: Industrial production methods for [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique chemical structure.
Industry:
Material Science: The compound is explored for its applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural motifs (furan/aromatic rings, substituent patterns, and functional groups):
5-Methyl-2-(trifluoromethyl)furan-3-yl Derivatives (Patent EP 4 374 877 A2)
A 2024 European patent describes carboxamide derivatives containing a 5-methyl-2-(trifluoromethyl)furan-3-yl group (e.g., Example 1 in Table 1 of the patent) .
- Structural Differences :
- The patent compound features a trifluoromethyl (-CF₃) group (strong electron-withdrawing) at the 2-position, whereas the target compound has an electron-donating isopropyl group.
- The hydroxymethyl group in the target compound is replaced by a carboxamide (-CONH-) linker in the patent derivative.
- The carboxamide moiety in the patent compound may confer hydrogen-bonding capacity, contrasting with the alcohol’s hydrogen-donor ability in the target molecule.
Bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl Benzene Derivatives (Naya & Nitta, 2001)
These dicationic compounds incorporate fused cyclohepta[b]furan rings .
- Structural Differences: The target compound is a monocyclic furan, while these analogs feature larger, fused 7-membered rings conjugated with furan. The dications stabilize via extended π-systems and heteroazulene frameworks, unlike the neutral, non-conjugated target molecule.
- Key Findings from Evidence: The dications exhibit exceptionally high pKR values (~11.3) and low reduction potentials (cyclic voltammetry), indicating strong stabilization of positive charges .
(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol (ChemBK, 2015)
This benzene-derived methanol features halogen substituents (Cl, F) and a methyl group .
- Structural Differences :
- Aromatic backbone: Benzene (electron-delocalized) vs. furan (oxygen-containing heterocycle).
- Substituents: Halogens (electron-withdrawing) in the benzene derivative vs. alkyl groups (electron-donating) in the furan analog.
- Hypothesized Properties :
- The benzene derivative’s halogens increase polarity and may elevate boiling points compared to the furan analog.
- The furan’s oxygen atom could enhance solubility in polar aprotic solvents relative to the halogenated benzene.
Data Table: Structural and Functional Comparison
Biological Activity
[4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, including its antioxidant, antibacterial, and anticancer activities, supported by case studies and research findings.
Chemical Structure
The chemical structure of [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol can be represented as follows:
This compound features a furan ring with two methyl groups and an isopropyl group, which may influence its biological activity.
1. Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals that can cause cellular damage. Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity.
| Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|
| [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol | TBD | |
| Ascorbic Acid | 10 |
2. Antibacterial Activity
The antibacterial potential of [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol has been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) method is typically employed to determine effectiveness.
Research indicates that compounds with similar furan structures often display significant antibacterial activity due to their ability to disrupt bacterial cell membranes.
3. Anticancer Activity
Preliminary studies suggest that [4,5-Dimethyl-2-(propan-2-yl)furan-3-yl]methanol may exhibit anticancer properties. The compound's effectiveness was evaluated using various cancer cell lines.
In vitro studies have demonstrated that compounds with similar furan derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.
Case Studies
Recent research has highlighted the potential of furan derivatives in medicinal chemistry:
- Study on Antioxidant Properties : A study evaluated the antioxidant activity of several furan derivatives, finding that those with additional substituents exhibited enhanced activity compared to standard antioxidants like ascorbic acid .
- Antibacterial Efficacy : A series of furan-based compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain modifications to the furan ring significantly increased their antibacterial potency .
- Anticancer Mechanisms : Research focusing on the anticancer effects of furan derivatives indicated that they could inhibit specific signaling pathways involved in tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
